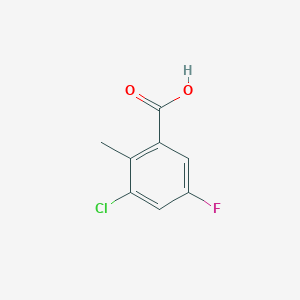

3-Chloro-5-fluoro-2-methylbenzoic acid

Descripción

Contextualization within Halogenated and Alkylated Benzoic Acid Chemistry

Halogenated and alkylated benzoic acids are a significant class of organic compounds, the properties and reactivity of which are profoundly influenced by the nature and position of their substituents. The presence of halogens (such as chlorine and fluorine) and alkyl groups (like methyl) on the benzene (B151609) ring alters the electronic and steric environment of the molecule.

Halogens, being electronegative, exert an electron-withdrawing inductive effect, which can increase the acidity of the benzoic acid. libretexts.orglibretexts.org Conversely, the fluorine atom can also participate in resonance donation of electron density to the ring. Alkyl groups, such as the methyl group in the title compound, are generally considered electron-donating through an inductive effect. libretexts.org The interplay of these electronic effects, along with the steric hindrance imposed by the substituents, dictates the molecule's reactivity in various chemical transformations. nih.govucalgary.ca The specific substitution pattern in 3-Chloro-5-fluoro-2-methylbenzoic acid, with substituents in the 2, 3, and 5 positions, creates a unique electronic and steric profile that influences its chemical behavior and potential applications.

Academic Significance and Research Landscape for Substituted Benzoic Acids

Substituted benzoic acids are of immense academic and industrial interest due to their wide-ranging applications and the fundamental chemical principles they exemplify. They serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.com The study of substituent effects on the acidity and reactivity of benzoic acids has been a cornerstone of physical organic chemistry, contributing to the development of concepts like the Hammett equation. nih.gov

The introduction of halogen and alkyl groups can modulate the biological activity of molecules, making these substituted benzoic acids valuable scaffolds in drug discovery. nih.gov For instance, the presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule to its target. Research in this area is continually evolving, with a focus on developing novel synthetic methodologies, understanding structure-activity relationships, and exploring new applications for these versatile compounds.

Scope and Objectives of Current Research Inquiry Pertaining to 3-Chloro-5-fluoro-2-methylbenzoic Acid

Current research interest in 3-Chloro-5-fluoro-2-methylbenzoic acid primarily revolves around its potential as a specialized building block in the synthesis of more complex molecules. The specific objectives of investigating this compound include:

Development of Synthetic Routes: Devising efficient and scalable synthetic pathways to access this polysubstituted benzoic acid is a key objective. This involves exploring various halogenation, alkylation, and carboxylation strategies on suitable precursors.

Exploration as a Synthetic Intermediate: A major focus is on utilizing 3-Chloro-5-fluoro-2-methylbenzoic acid as a starting material or key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The unique substitution pattern offers the potential to generate new chemical entities with distinct properties.

Investigation of Physicochemical Properties: A thorough characterization of its physical and chemical properties, including its acidity, reactivity, and spectroscopic signatures, is essential for its effective application in synthesis and for understanding its fundamental molecular behavior.

While detailed, publicly available research specifically on 3-Chloro-5-fluoro-2-methylbenzoic acid is limited, its structural motifs are found in various patented compounds, suggesting its utility as an intermediate in the development of new chemical entities. The broader research landscape of substituted benzoic acids provides a strong impetus for the continued investigation of this and other similarly complex molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQNTGJSHKQLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Fluoro 2 Methylbenzoic Acid

Established Synthetic Pathways for 3-Chloro-5-fluoro-2-methylbenzoic Acid

While specific, detailed industrial-scale syntheses for 3-chloro-5-fluoro-2-methylbenzoic acid are not extensively documented in publicly available literature, plausible and effective routes can be constructed based on established principles of organic synthesis and methodologies reported for analogous compounds.

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 3-chloro-5-fluoro-2-methylbenzoic acid suggests a few primary disconnection points. The most straightforward approach involves the disconnection of the carboxylic acid group, leading back to a substituted toluene precursor, 1-chloro-3-fluoro-5-methyl-2-(potential carboxyl precursor)benzene. A more fundamental disconnection involves the sequential introduction of the substituents onto a simpler aromatic core.

A primary retrosynthetic route is outlined below:

Disconnection of the Carboxylic Acid: The carboxylic acid can be retrosynthetically disconnected to a methyl group, suggesting a late-stage oxidation of a 3-chloro-5-fluoro-2-methyltoluene precursor. This is a common and effective strategy for the synthesis of benzoic acids.

Disconnection of Substituents: The chloro, fluoro, and methyl groups can be disconnected to reveal a simpler starting material. The order of their introduction in the forward synthesis is crucial for achieving the desired regiochemistry. A plausible starting material is m-fluorotoluene, which can then be subjected to regioselective halogenation and other functional group manipulations.

Multi-Step Approaches to the Benzoic Acid Core

Based on the retrosynthetic analysis, a multi-step synthesis can be proposed. A common strategy for preparing polysubstituted benzoic acids involves the construction of the substituted benzene (B151609) ring followed by the introduction or modification of the carboxylic acid functionality.

One proposed pathway begins with a commercially available starting material and proceeds through a series of electrophilic aromatic substitution reactions. The directing effects of the existing substituents guide the regioselective introduction of subsequent groups.

Regioselective Introduction of Chloro, Fluoro, and Methyl Substituents

The key to successfully synthesizing 3-chloro-5-fluoro-2-methylbenzoic acid lies in the controlled, regioselective introduction of the substituents. The directing effects of the substituents on the aromatic ring are paramount.

Starting Material: A potential starting material is 3-fluorotoluene. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined influence will direct incoming electrophiles.

Chlorination: The chlorination of 3-fluorotoluene would be expected to yield a mixture of isomers. However, the directing effects can be exploited to favor the desired product.

Nitration as a Directing Group Strategy: An alternative approach involves using a nitro group as a positional placeholder and directing group, which can later be removed or converted. For example, nitration of a suitable precursor can be followed by reduction and diazotization to introduce other functionalities.

A plausible synthetic sequence is detailed in the table below:

| Step | Reaction | Reagents and Conditions | Rationale for Regioselectivity |

| 1 | Nitration of m-toluic acid | Nitric acid, Sulfuric acid | The carboxylic acid is a meta-director, and the methyl group is an ortho, para-director. Nitration is directed to the 2-position. |

| 2 | Reduction of Nitro Group | Hydrogen gas, Palladium on carbon | Conversion of the nitro group to an amino group. |

| 3 | Chlorination | Dichlorohydantoin, Benzoyl peroxide | The amino and methyl groups direct the incoming chloro group. |

| 4 | Introduction of Fluoro Group (future step) | (Hypothetical) Sandmeyer or similar reaction | The amino group can be converted to a diazonium salt and then to a fluoro group. |

This table outlines a general strategy based on known reactions for similar compounds.

Optimization of Reaction Conditions and Yields

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and catalyst is crucial for maximizing yield and purity.

For instance, in nitration reactions, the concentration of nitric and sulfuric acids, as well as the reaction temperature, must be carefully controlled to prevent over-nitration and side reactions. In hydrogenation reactions, the choice of catalyst, hydrogen pressure, and solvent can significantly impact the reaction rate and selectivity.

Derivatization Strategies and Functional Group Interconversions of 3-Chloro-5-fluoro-2-methylbenzoic Acid

The carboxylic acid moiety of 3-chloro-5-fluoro-2-methylbenzoic acid is a versatile functional group that can be readily converted into a variety of derivatives.

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

Esterification:

Esterification of 3-chloro-5-fluoro-2-methylbenzoic acid can be achieved through several methods. Due to the potential for steric hindrance from the ortho-methyl group, forcing conditions or specific reagents may be required for efficient conversion.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide to form the corresponding ester.

Using Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.

Amidation:

The synthesis of amides from 3-chloro-5-fluoro-2-methylbenzoic acid can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling agent.

Acyl Chloride Formation and Reaction with Amines: The carboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate readily reacts with primary or secondary amines to form the desired amide.

Amidation using Coupling Agents: A wide range of coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), can facilitate the direct coupling of the carboxylic acid with an amine. These methods are often mild and high-yielding.

The table below summarizes common derivatization reactions:

| Reaction | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 3-chloro-5-fluoro-2-methylbenzoate |

| Amidation | 1. SOCl₂ 2. Ammonia | 3-Chloro-5-fluoro-2-methylbenzamide |

Electrophilic Aromatic Substitution on the Benzoic Acid Ring System

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-chloro-5-fluoro-2-methylbenzoic acid ring is dictated by the interplay of the electronic and steric effects of the four existing substituents. The benzene ring has two unsubstituted positions, C4 and C6, which are available for attack by an incoming electrophile.

The directing effects of the substituents are as follows:

Carboxylic Acid (-COOH) at C1: This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the C3 and C5 positions, which are already substituted.

Methyl (-CH3) at C2: This group is activating and an ortho, para-director due to its electron-donating hyperconjugation and inductive effects. It directs incoming electrophiles to the C3, C5, and C6 positions.

Chloro (-Cl) at C3: Halogens are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance. It directs to the C2, C4, and C6 positions.

Fluoro (-F) at C5: Similar to chlorine, fluorine is a deactivating ortho, para-director. It directs incoming electrophiles to the C4 and C6 positions.

Considering the combined influence, the C6 position is the most likely site for electrophilic attack. This is because it is ortho to the activating methyl group and para to the directing fluoro group. The C4 position is also activated by being ortho to the fluoro group and para to the chloro group. However, the activating effect of the methyl group is generally stronger than the directing effect of the halogens. Therefore, substitution is predicted to occur preferentially at C6. Standard electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a plausible transformation for 3-chloro-5-fluoro-2-methylbenzoic acid, particularly under forcing conditions. This reaction pathway typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen in this case) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In the structure of 3-chloro-5-fluoro-2-methylbenzoic acid, the strongly electron-withdrawing carboxylic acid group is meta to both the chlorine and fluorine atoms, providing only moderate activation. However, the cumulative electron-withdrawing effect of the -COOH group and the other halogen atom enhances the electrophilicity of the carbon atoms attached to the halogens.

A key point of interest is the relative reactivity of the C-Cl versus the C-F bond. While the C-F bond is significantly stronger than the C-Cl bond, fluoride can be a better leaving group in SNAr reactions. This is because the high electronegativity of fluorine strongly stabilizes the carbanionic intermediate formed during the initial nucleophilic attack, which is often the rate-determining step. Research on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene shows that the fluorine atom can be readily displaced by various nucleophiles. beilstein-journals.orgnih.gov Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the C3 (chloro) or C5 (fluoro) position.

Transformations Affecting the Methyl Group

The methyl group at the C2 position is a site for several important chemical transformations, primarily involving benzylic oxidation or halogenation. These reactions provide pathways to other functionalized derivatives.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This transformation would yield 3-chloro-5-fluorophthalic acid, a dicarboxylic acid derivative. Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde or alcohol.

Free-Radical Halogenation: The methyl group can undergo free-radical substitution at the benzylic position when treated with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). This reaction would yield 2-(bromomethyl)-3-chloro-5-fluorobenzoic acid. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions to introduce a variety of functional groups.

Advanced Synthetic Techniques and Methodologies

Organometallic Approaches (e.g., Lithiation and Carboxylation)

Organometallic chemistry, particularly directed ortho-metalation (DoM), offers a powerful strategy for the regioselective functionalization of 3-chloro-5-fluoro-2-methylbenzoic acid. In this approach, a directing group on the aromatic ring complexes with an organolithium reagent (like n-butyllithium or lithium diisopropylamide), guiding deprotonation to an adjacent ortho position.

The carboxylic acid group is one of the most effective directing groups. After initial deprotonation by a strong base to form the lithium carboxylate, it directs a second deprotonation specifically to the C6 position. The C2 position is already substituted with the methyl group. This process would generate a dilithiated intermediate. This highly reactive species can then be treated with a wide range of electrophiles to introduce new substituents at the C6 position with high precision. For example, quenching the intermediate with carbon dioxide (CO₂) followed by acidic workup would result in carboxylation, yielding 3-chloro-5-fluoro-2-methylisophthalic acid. This method provides a predictable way to synthesize more complex derivatives. The synthesis of related substituted benzoic acids often employs lithiation as a key step. researchgate.netossila.com

Catalytic Reactions for C-X Bond Formation/Cleavage

Modern catalytic methods, especially transition-metal-catalyzed cross-coupling reactions, are instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The C-Cl bond at the C3 position of 3-chloro-5-fluoro-2-methylbenzoic acid is a suitable handle for such transformations.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to selectively functionalize the C3 position. These reactions typically use a palladium catalyst and a suitable ligand to facilitate the formation of new bonds, offering a modular approach to a wide array of derivatives.

C-F Bond Activation: The cleavage and functionalization of the C-F bond are significantly more challenging due to its high bond dissociation energy. However, recent advances in catalysis, often using nickel or other transition metals with specialized ligands, have made C-F bond activation more feasible, although it generally requires harsher conditions than C-Cl activation.

Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of 3-chloro-5-fluoro-2-methylbenzoic acid and its derivatives is crucial for developing sustainable chemical processes. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to its synthesis include:

Use of Safer Solvents: Replacing hazardous chlorinated solvents (like dichloromethane or chloroform) with greener alternatives such as water, ethanol, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones (as seen in cross-coupling reactions) enhances atom economy, reduces waste, and allows for reactions to proceed under milder conditions.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or continuous flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processing.

Molecular Structure, Conformational Analysis, and Electronic Properties

Structural Elucidation and Geometric Analysis of 3-Chloro-5-fluoro-2-methylbenzoic Acid

Detailed structural information for 3-chloro-5-fluoro-2-methylbenzoic acid, including precise, experimentally or computationally determined data on bond lengths, bond angles, and torsional angles, is not extensively available in publicly accessible scientific literature. Quantum chemical calculations, such as Density Functional Theory (DFT), are standard methods for obtaining optimized geometric parameters for such molecules. These theoretical studies provide valuable insights where experimental data is lacking. For related compounds, like 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group has been observed to be slightly twisted relative to the benzene (B151609) ring.

Specific, validated data for the bond lengths, bond angles, and torsional angles of 3-chloro-5-fluoro-2-methylbenzoic acid are not available in the referenced search results. For a precise and reliable data table, dedicated crystallographic analysis or computational modeling of this specific molecule would be required.

However, based on general principles of chemical bonding and the structures of similar substituted benzoic acids, certain expectations can be outlined. The carbon-carbon bonds within the aromatic ring would have lengths intermediate between typical single and double bonds. The C-Cl and C-F bond lengths would be influenced by their respective atomic radii and the electronic environment of the ring. The geometry around the carboxylic acid group, including the C-C, C=O, and C-O bond lengths and angles, would be characteristic of aromatic carboxylic acids. The torsional angle, describing the rotation of the carboxyl group relative to the plane of the benzene ring, is a critical parameter that influences the molecule's conformation and electronic properties.

Table 1: Hypothetical Bond Lengths and Bond Angles for 3-Chloro-5-fluoro-2-methylbenzoic Acid

| Parameter | Value (Å or °) |

| C-Cl Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C-C (ring) Bond Lengths | Data not available |

| C-C (carboxyl) Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-O Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-C-C (ring) Bond Angles | Data not available |

| C-C-Cl Bond Angle | Data not available |

| C-C-F Bond Angle | Data not available |

| O=C-O Bond Angle | Data not available |

The conformational landscape of substituted benzoic acids is often characterized by the rotation of the carboxylic acid group relative to the aromatic ring. For ortho-substituted benzoic acids, two primary low-energy cis and trans conformers are typically considered, with the cis conformer often being more stable. Studies on ortho-substituted chloro- and fluorobenzoic acids have explored these potential energy surfaces. researchgate.netnih.govmdpi.com The presence of the ortho-methyl group in 3-chloro-5-fluoro-2-methylbenzoic acid would introduce steric hindrance, which could significantly influence the preferred orientation of the carboxylic acid group. A detailed analysis of the potential energy surface would require computational studies to map the energy changes associated with the rotation around the C-C bond connecting the carboxylic group to the ring. This would reveal the most stable conformers and the energy barriers between them.

The substitution pattern on a benzene ring can lead to distortions from a perfect hexagonal geometry. Electron-withdrawing groups, such as chlorine and fluorine, and electron-donating groups, like methyl, exert electronic effects (inductive and resonance) that can alter the bond lengths and angles within the ring. The combination of a methyl group at the ortho position, a chlorine atom at the meta position, and a fluorine atom at the para position relative to the methyl group creates a complex electronic environment. The steric bulk of the ortho-methyl and meta-chloro groups can also cause out-of-plane distortions of the substituents or puckering of the ring to alleviate strain. Quantifying these distortions would necessitate high-resolution structural data.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, particularly the distribution of electrons in its molecular orbitals, are key to understanding its reactivity. For substituted benzoic acids, these properties are heavily influenced by the nature and position of the substituents on the aromatic ring. unamur.belibretexts.orglibretexts.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical Electronic Properties of 3-Chloro-5-fluoro-2-methylbenzoic Acid

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

For 3-chloro-5-fluoro-2-methylbenzoic acid, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The acidic proton of the carboxyl group would be a site of positive potential. The distribution of electrostatic potential on the aromatic ring would be influenced by the competing electronic effects of the chloro, fluoro, and methyl substituents. A detailed MEP map would require computational calculations.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)

Local reactivity, indicating the most probable sites for electrophilic or nucleophilic attack, can be predicted using Fukui functions. semanticscholar.org For an electrophilic attack on the aromatic ring, the positions least deactivated by the electron-withdrawing groups and most activated by the methyl group would be the most reactive.

Table 1: Predicted Influence of Substituents on Reactivity Descriptors for 3-Chloro-5-fluoro-2-methylbenzoic acid

| Descriptor | Influencing Factors | Predicted Value (Relative) |

|---|---|---|

| Electrophilicity Index (ω) | Electron-withdrawing chloro and fluoro groups | High |

| Nucleophilicity Index (N) | Electron-withdrawing chloro and fluoro groups | Low |

| Acidity (pKa) | Electron-withdrawing chloro and fluoro groups stabilize the carboxylate anion | Lower pKa (more acidic) than benzoic acid |

Note: The predicted values are relative and based on the known effects of the individual functional groups on the benzoic acid scaffold.

Intramolecular and Intermolecular Interactions

The solid-state architecture of 3-Chloro-5-fluoro-2-methylbenzoic acid is expected to be governed by a variety of non-covalent interactions, which are crucial in determining its crystal packing and macroscopic properties.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions (e.g., C-H···F interactions)

Intramolecular interactions in 3-Chloro-5-fluoro-2-methylbenzoic acid are likely to influence its preferred conformation. While not forming a classic strong intramolecular hydrogen bond, weaker interactions can occur. For instance, an intramolecular C-H···F interaction between a C-H bond of the methyl group and the adjacent fluorine atom is plausible, which could influence the orientation of the methyl group. researchgate.net Similarly, interactions between the carboxylic acid group and the ortho-methyl group can affect the planarity of the molecule. In some ortho-substituted benzoic acids, the steric clash forces the carboxylic acid group out of the plane of the benzene ring. researchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks in the Solid State (e.g., Carboxylic Acid Dimers)

In the solid state, carboxylic acids predominantly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov This is a highly robust and common supramolecular synthon. nih.gov It is therefore highly probable that 3-Chloro-5-fluoro-2-methylbenzoic acid also crystallizes in a dimeric structure. These dimers then act as building blocks for the extended crystal lattice.

Table 2: Typical Hydrogen Bond Parameters for Carboxylic Acid Dimers

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |

|---|

| O-H···O | 2.6 - 2.7 | ~170 - 180 |

Note: Data is based on typical values for benzoic acid derivatives found in crystallographic databases.

Role of Halogen and Methyl Groups in Supramolecular Assembly

Beyond the primary carboxylic acid dimer formation, the chloro, fluoro, and methyl groups play a significant role in the supramolecular assembly. These groups can participate in a network of weaker, yet structurally significant, intermolecular interactions.

C-H···O and C-H···F/Cl Interactions: The aromatic and methyl C-H groups can act as hydrogen bond donors to the oxygen atoms of the carboxyl group or the halogen atoms of neighboring molecules. These interactions help to link the primary dimer units into a three-dimensional network. researchgate.net

Halogen···Halogen Interactions: Interactions between chlorine atoms on adjacent molecules (Cl···Cl) can also contribute to the stability of the crystal packing. These can be of two types, with different geometries and electrostatic contributions. mdpi.com

Methyl Group Interactions: The methyl group, while primarily considered a steric component, can influence packing through weak van der Waals forces and by participating in the aforementioned C-H···X hydrogen bonds. stackexchange.com

The combination of these diverse and directional non-covalent interactions results in a highly specific and stable three-dimensional architecture in the solid state. The precise nature of this supramolecular assembly is a consequence of the delicate balance between the strong O-H···O hydrogen bonds of the carboxylic acid dimers and the weaker, but numerous, interactions involving the halogen and methyl substituents.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Chloro-5-fluoro-2-methylbenzoic acid |

Reaction Mechanisms and Kinetic Studies Involving 3 Chloro 5 Fluoro 2 Methylbenzoic Acid

Mechanistic Investigations of Substitution Reactions on the Aromatic Ring

Substitution reactions on the aromatic ring of 3-chloro-5-fluoro-2-methylbenzoic acid can proceed through either electrophilic or nucleophilic pathways, depending on the nature of the attacking reagent and the reaction conditions. The existing substituents play a crucial role in determining the rate and regioselectivity of these reactions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The rate of EAS is influenced by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. Activating groups increase the rate of reaction, while deactivating groups decrease it. masterorganicchemistry.com

The substituents on 3-chloro-5-fluoro-2-methylbenzoic acid have competing effects:

-CH₃ (methyl): An activating group that donates electron density to the ring through an inductive effect and hyperconjugation, directing incoming electrophiles to the ortho and para positions.

-Cl (chloro) and -F (fluoro): These are deactivating groups due to their strong electron-withdrawing inductive effects. masterorganicchemistry.com However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. researchgate.net

-COOH (carboxylic acid): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position.

Considering the positions of the substituents on 3-chloro-5-fluoro-2-methylbenzoic acid, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| -CH₃ | 2 | Activating | ortho, para (directs to C3, C6) |

| -Cl | 3 | Deactivating | ortho, para (directs to C2, C4) |

| -F | 5 | Deactivating | ortho, para (directs to C4, C6) |

| -COOH | 1 | Deactivating | meta (directs to C3, C5) |

The regioselectivity of an EAS reaction on this molecule will be a balance of these directing effects. The C6 position is sterically hindered by the adjacent methyl group. The C4 position is activated by the para-directing chloro group and the ortho-directing fluoro group. Therefore, electrophilic substitution is most likely to occur at the C4 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is favored when the ring is substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The presence of good leaving groups, such as halides, is also crucial. youtube.com

In 3-chloro-5-fluoro-2-methylbenzoic acid, the chloro and fluoro substituents can act as leaving groups. The electron-withdrawing carboxylic acid group, particularly in its deprotonated carboxylate form, can help to activate the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

The relative reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their trend in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (C5) than the one with the chlorine atom (C3). The presence of the electron-withdrawing carboxyl group para to the fluorine further activates this position for nucleophilic attack.

Carboxylic Acid Reactivity Mechanisms

The carboxylic acid group is a key functional group that undergoes a variety of reactions, including esterification, amidation, and decarboxylation.

Esterification of 3-chloro-5-fluoro-2-methylbenzoic acid with an alcohol, typically in the presence of an acid catalyst, proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. youtube.com

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction often requires a coupling agent, such as a carbodiimide, to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine nucleophile.

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For benzoic acid derivatives, this reaction is generally difficult and requires high temperatures. However, the presence of certain functional groups can facilitate decarboxylation. While there is no specific literature on the decarboxylation of 3-chloro-5-fluoro-2-methylbenzoic acid, general principles suggest that it would be a challenging transformation without specific catalysts or harsh conditions. google.comgoogle.com Copper salts have been shown to catalyze the decarboxylation of some aromatic carboxylic acids. google.comgoogleapis.com The reaction mechanism would likely involve the formation of an organometallic intermediate.

Kinetic Aspects of Chemical Transformations

Electrophilic Aromatic Substitution: The presence of three deactivating groups (Cl, F, COOH) and only one activating group (CH₃) suggests that EAS reactions on 3-chloro-5-fluoro-2-methylbenzoic acid will be significantly slower than on benzene itself. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The rate of SNAr will be dependent on the strength of the nucleophile and the reaction conditions. The presence of the electron-withdrawing carboxyl group is expected to enhance the rate of nucleophilic substitution compared to a similar halobenzene without this group.

Esterification: The rate of acid-catalyzed esterification can be influenced by steric hindrance around the carboxylic acid group. The ortho-methyl group in 3-chloro-5-fluoro-2-methylbenzoic acid may slightly retard the rate of esterification due to steric hindrance.

| Reaction Type | Predicted Rate Relative to Benzene/Benzoic Acid | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Slower | Presence of multiple deactivating groups (Cl, F, COOH). |

| Nucleophilic Aromatic Substitution | Faster (than corresponding halobenzene) | Activation by the electron-withdrawing carboxyl group. |

| Esterification | Potentially Slower | Steric hindrance from the ortho-methyl group. |

Reaction Rate Determination and Rate Laws

There are no published studies detailing the determination of reaction rates or the corresponding rate laws for reactions involving 3-Chloro-5-fluoro-2-methylbenzoic acid. To establish a rate law for a reaction involving this compound, experimental data would be required. This would typically involve systematically varying the concentration of the reactants, including 3-Chloro-5-fluoro-2-methylbenzoic acid, and measuring the effect on the initial reaction rate.

A general hypothetical rate law for a reaction involving this compound, for instance, in a substitution or esterification reaction with a reagent 'B', would take the form:

Rate = k[3-Chloro-5-fluoro-2-methylbenzoic acid]x[B]y

In this equation:

k represents the rate constant.

[3-Chloro-5-fluoro-2-methylbenzoic acid] and [B] are the molar concentrations of the reactants.

x and y are the reaction orders with respect to each reactant, which must be determined experimentally.

Without experimental data, the values of k, x, and y remain unknown.

Table 1: Hypothetical Data for Rate Law Determination

The following table is an illustrative example of the type of experimental data that would be necessary to determine the rate law for a reaction involving 3-Chloro-5-fluoro-2-methylbenzoic acid. The data presented here is purely hypothetical and for demonstrative purposes only.

| Experiment | Initial [3-Chloro-5-fluoro-2-methylbenzoic acid] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | Hypothetical Rate 1 |

| 2 | 0.20 | 0.10 | Hypothetical Rate 2 |

| 3 | 0.10 | 0.20 | Hypothetical Rate 3 |

By comparing the changes in initial concentrations to the changes in the initial rate across these experiments, the reaction orders (x and y) and the rate constant (k) could be calculated.

Activation Energy Calculations and Transition State Analysis

No specific studies on the activation energy calculations or transition state analysis for reactions involving 3-Chloro-5-fluoro-2-methylbenzoic acid have been found in the scientific literature.

The activation energy (Ea) for a reaction involving this compound could be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = Ae-Ea/RT

Where:

A is the pre-exponential factor.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, from which the activation energy could be calculated.

Table 2: Hypothetical Data for Activation Energy Calculation

This table illustrates the kind of data that would be required to calculate the activation energy. The values are hypothetical.

| Temperature (K) | Rate Constant (k) (L/mol·s) |

| 298 | Hypothetical k1 |

| 308 | Hypothetical k2 |

| 318 | Hypothetical k3 |

Transition state analysis for a reaction involving 3-Chloro-5-fluoro-2-methylbenzoic acid would likely involve computational chemistry methods, such as Density Functional Theory (DFT), to model the reaction pathway and calculate the geometry and energy of the transition state. Such computational studies would provide insights into the reaction mechanism at a molecular level. However, no such specific computational analyses for this compound have been published.

Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 2 Methylbenzoic Acid

High-Level Quantum Chemical Calculations

High-level quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods are essential for obtaining a detailed understanding of the electronic and structural characteristics of 3-Chloro-5-fluoro-2-methylbenzoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. For 3-Chloro-5-fluoro-2-methylbenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Following geometry optimization, vibrational analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are the basis for predicting infrared and Raman spectra.

A common functional used for such calculations on halogenated benzoic acids is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The choice of functional is a critical aspect of DFT calculations and can influence the accuracy of the results.

Ab Initio Methods for Accurate Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information.

For 3-Chloro-5-fluoro-2-methylbenzoic acid, these methods could be used to obtain a more precise determination of its electronic energy, electron distribution, and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and electronic transitions of the molecule.

Basis Set Selection and Level of Theory Considerations

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For molecules containing halogens like chlorine and fluorine, it is important to use basis sets that can adequately describe the electron distribution around these electronegative atoms.

A commonly employed basis set for calculations on similar molecules is 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals. The combination of the chosen computational method (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) defines the level of theory. The selection of an appropriate level of theory is a crucial step in any computational study to ensure the reliability of the results.

Spectroscopic Property Simulations

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can aid in the interpretation of experimental data.

Prediction of Infrared and Raman Vibrational Spectra

Based on the vibrational frequencies calculated using DFT, the infrared (IR) and Raman spectra of 3-Chloro-5-fluoro-2-methylbenzoic acid can be simulated. The calculated IR intensities and Raman activities for each vibrational mode allow for the generation of a theoretical spectrum.

These predicted spectra can be compared with experimentally obtained spectra to help in the assignment of the observed vibrational bands to specific molecular motions. This comparison can also serve as a validation of the accuracy of the computational method used. For substituted benzoic acids, characteristic vibrational modes include the O-H stretch of the carboxylic acid group, the C=O carbonyl stretch, and various aromatic C-C and C-H stretching and bending modes.

Below is a hypothetical data table illustrating the kind of output one would expect from a DFT calculation for the prominent vibrational modes. Please note that these are representative values for a substituted benzoic acid and not calculated data for 3-Chloro-5-fluoro-2-methylbenzoic acid.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H stretch | ~3500 | High | Low |

| C=O stretch | ~1700 | Very High | Medium |

| Aromatic C-C stretch | ~1600 | Medium | High |

| C-F stretch | ~1250 | High | Low |

| C-Cl stretch | ~700 | Medium | Medium |

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

Computational methods can also predict the Nuclear Magnetic Resonance (NMR) spectra of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts.

For 3-Chloro-5-fluoro-2-methylbenzoic acid, this would involve calculating the ¹H and ¹³C chemical shifts. The predicted chemical shifts can be compared to experimental NMR data to aid in the structural elucidation of the molecule. The calculations would predict a distinct signal for the acidic proton of the carboxylic acid group, as well as signals for the aromatic protons and the methyl group protons. Similarly, distinct signals would be predicted for each of the carbon atoms in the molecule.

The following is an illustrative table of the type of data that would be generated from such a calculation. These are hypothetical values for illustrative purposes only.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 12.0 - 13.0 | - |

| Aromatic H | 7.0 - 8.0 | - |

| Methyl H | 2.0 - 2.5 | - |

| Carboxylic Acid C | - | 165 - 175 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-F | - | 155 - 165 |

| Aromatic C-CH₃ | - | 135 - 145 |

| Aromatic C-H | - | 115 - 130 |

| Methyl C | - | 15 - 25 |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) between different nuclei can also be calculated, providing further detail for the interpretation of experimental NMR spectra.

Simulation of UV-Vis Absorption and Electronic Transitions

There are no specific studies available that detail the simulation of the UV-Vis absorption spectrum or the electronic transitions of 3-Chloro-5-fluoro-2-methylbenzoic acid. While general methodologies for performing such calculations on benzoic acid derivatives using TD-DFT are well-established, specific findings, including predicted absorption maxima (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*), have not been published for this compound.

Thermochemical and Thermodynamic Property Calculations

Detailed computational data regarding the thermochemical and thermodynamic properties of 3-Chloro-5-fluoro-2-methylbenzoic acid are not present in the surveyed literature.

Advanced Computational Methodologies

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of 3-Chloro-5-fluoro-2-methylbenzoic acid, QSPR models can be developed to predict a wide array of properties, such as its acidity (pKa), solubility, and partitioning behavior.

The foundation of QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For 3-Chloro-5-fluoro-2-methylbenzoic acid, a variety of these descriptors can be computationally generated.

A hypothetical QSPR model for predicting the pKa of a series of substituted benzoic acids, including 3-Chloro-5-fluoro-2-methylbenzoic acid, would involve the following steps:

Data Set Collection: A training set of benzoic acid derivatives with experimentally determined pKa values would be compiled.

Descriptor Calculation: For each molecule in the training set, a range of molecular descriptors would be calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical equation that correlates a selection of descriptors with the experimental pKa values.

Model Validation: The predictive power of the developed QSPR model would be assessed using internal and external validation techniques.

Below is an interactive data table showcasing a selection of computationally generated molecular descriptors for 3-Chloro-5-fluoro-2-methylbenzoic acid. These descriptors would serve as the independent variables in a QSPR model.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 188.58 |

| Topological | Topological Polar Surface Area (TPSA) | 37.30 |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 2.85 |

| Geometrical | Molecular Volume | 145.21 |

| Constitutional | Number of Rotatable Bonds | 1 |

| Constitutional | Number of Hydrogen Bond Acceptors | 2 |

| Constitutional | Number of Hydrogen Bond Donors | 1 |

Machine Learning Applications in Chemical Property Prediction

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in computational chemistry for predicting the properties of molecules with high accuracy. Unlike traditional QSPR models that often rely on linear relationships, ML algorithms can capture complex, non-linear patterns between a molecule's features and its properties.

For 3-Chloro-5-fluoro-2-methylbenzoic acid, various machine learning models can be trained on large datasets of chemical compounds to predict a wide range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These models learn from the structural representations of molecules, such as molecular fingerprints or graph-based representations, to make predictions for new, unseen compounds.

Some of the machine learning algorithms commonly used in chemical property prediction include:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the mean prediction of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes or to perform regression analysis.

Graph Neural Networks (GNNs): A class of deep learning models that operate directly on the graph structure of molecules, allowing them to learn features from the atomic composition and bond connectivity.

Numerous online platforms and software packages have integrated pre-trained machine learning models to provide rapid predictions of chemical properties. By inputting the structure of 3-Chloro-5-fluoro-2-methylbenzoic acid, typically as a SMILES string (Simplified Molecular-Input Line-Entry System), a variety of properties can be estimated.

The following interactive data table presents a selection of predicted physicochemical and ADMET properties for 3-Chloro-5-fluoro-2-methylbenzoic acid, obtained from a consensus of various machine learning models.

| Property Category | Predicted Property | Predicted Value/Classification |

|---|---|---|

| Physicochemical | Aqueous Solubility (logS) | -3.12 |

| Absorption | Human Intestinal Absorption | High |

| Distribution | Blood-Brain Barrier Permeability | Yes |

| Metabolism | CYP450 2D6 Inhibitor | No |

| Excretion | Renal Organic Cation Transporter 2 Inhibitor | No |

| Toxicity | AMES Mutagenicity | Non-mutagenic |

| Toxicity | hERG Inhibition | Non-inhibitor |

These machine learning-based predictions are invaluable in the early stages of drug discovery and chemical safety assessment. They allow researchers to prioritize compounds with desirable properties and to flag those with potential liabilities, thereby streamlining the research and development process. The continuous development and refinement of machine learning models promise to further enhance the accuracy and scope of in silico chemical property prediction.

Advanced Applications of 3-Chloro-5-fluoro-2-methylbenzoic acid in Chemical Research

The halogenated benzoic acid derivative, 3-Chloro-5-fluoro-2-methylbenzoic acid, is a highly functionalized aromatic compound that has garnered significant interest in advanced chemical research. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups on the benzoic acid core—provides a versatile platform for the synthesis of complex molecules. This structural arrangement allows for regioselective reactions, making it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Future Research Directions and Unexplored Avenues for 3 Chloro 5 Fluoro 2 Methylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 3-Chloro-5-fluoro-2-methylbenzoic acid is an area ripe for innovation, with a focus on environmentally benign and economically viable methods. Future research could pivot away from traditional multi-step syntheses, which can be resource-intensive, toward greener alternatives.

Key areas for future investigation include:

Biocatalysis and Biosynthesis : Utilizing microorganisms or isolated enzymes to perform specific transformations could offer a highly selective and sustainable production method. Research into engineering metabolic pathways in microbes could enable the synthesis of aminobenzoic acid derivatives and other precursors from simple carbohydrates, reducing reliance on petroleum-based starting materials. mdpi.com

Continuous Flow Chemistry : The use of continuous reaction apparatuses, potentially using green reagents like oxygen, could enhance safety, improve reaction control, and increase yield. scispace.com This approach can minimize the risks associated with batch reactions and improve the utilization of reagents. scispace.com

Late-Stage C-H Functionalization : Developing methods for the direct and selective introduction of chloro, fluoro, and methyl groups onto a benzoic acid scaffold via C-H activation would represent a significant leap in synthetic efficiency. nih.govresearchgate.net Iridium-catalyzed C-H amination of benzoic acids has already demonstrated the power of this approach for complex molecules, suggesting that similar strategies for halogenation and methylation are promising avenues. nih.gov

Lignin Valorization : Exploring the conversion of lignin, a renewable biopolymer, into benzoic acid derivatives offers a sustainable route to valuable chemical feedstocks. rsc.org Research focused on selective oxidative cleavage of lignin could provide a green starting point for producing functionalized aromatic compounds. rsc.org

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, renewable feedstocks, mild conditions. | Enzyme discovery and engineering, metabolic pathway modification. |

| Flow Chemistry | Enhanced safety, improved scalability, higher yields. | Reactor design, optimization of reaction parameters. |

| C-H Functionalization | Reduced step-count, high atom economy. | Catalyst development, directing group strategy. |

| Lignin Valorization | Use of renewable resources, reduced environmental impact. | Efficient depolymerization and selective oxidation methods. |

Integration of Multi-Spectroscopic Techniques with Advanced Computational Analysis

A comprehensive understanding of the structural, electronic, and reactive properties of 3-Chloro-5-fluoro-2-methylbenzoic acid is crucial for its application. While standard techniques provide basic characterization, a combination of multiple advanced spectroscopic methods with high-level computational analysis could yield unprecedented insights.

Future research in this area should focus on:

Advanced Spectroscopic Methods : Employing techniques such as solid-state NMR, advanced mass spectrometry, and multidimensional gas chromatography (GC×GC) can help to resolve complex analytical challenges, especially when dealing with halogenated organic compounds which often have co-eluting analytes. chromatographyonline.com

Computational Modeling : The use of Density Functional Theory (DFT) and other ab initio computational methods can predict spectroscopic properties, investigate reaction mechanisms, and elucidate the nature of intermolecular interactions. researchgate.net Such studies have been used to investigate halogen atom-benzene complexes, predicting their structure and stability. researchgate.net

Synergistic Approach : The true potential lies in the integration of experimental data with theoretical calculations. For instance, comparing experimentally obtained vibrational spectra (IR, Raman) with DFT-calculated frequencies can lead to a more accurate assignment of vibrational modes. Similarly, computational models can help interpret complex NMR spectra or predict the fragmentation patterns in mass spectrometry.

Exploration of Supramolecular Chemistry and Self-Assembly Based on 3-Chloro-5-fluoro-2-methylbenzoic Acid Scaffolds

The substituents on the 3-Chloro-5-fluoro-2-methylbenzoic acid ring—a carboxylic acid, a chlorine atom, and a fluorine atom—are all capable of participating in non-covalent interactions like hydrogen and halogen bonding. This makes the molecule an excellent candidate for designing novel self-assembling systems and supramolecular structures. nih.govnih.gov

Unexplored avenues in this domain include:

Halogen Bonding : The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms. nih.govacs.org Research could focus on co-crystallization with other molecules to form extended 1-D, 2-D, or 3-D networks with predictable connectivity. nih.gov The interplay between the stronger hydrogen bonding of the carboxylic acid and the more subtle halogen bonding could lead to complex and functional architectures. nih.gov

Metal-Organic Frameworks (MOFs) : The carboxylic acid group is a classic linker for the synthesis of MOFs. The presence of the halogen and methyl groups could be used to functionalize the pores of the resulting MOF, tuning its properties for applications in gas storage, separation, or catalysis.

Co-crystal Engineering : By systematically co-crystallizing 3-Chloro-5-fluoro-2-methylbenzoic acid with a variety of complementary molecules (co-formers), it may be possible to create new solid forms with tailored physical properties, such as solubility or melting point, which is of particular interest in the pharmaceutical industry.

Interdisciplinary Research Opportunities in Emerging Chemical Technologies

The unique combination of functional groups in 3-Chloro-5-fluoro-2-methylbenzoic acid makes it a valuable building block for a range of advanced materials and technologies.

Future interdisciplinary research could explore its use in:

Medicinal Chemistry : Halogenated benzoic acids are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.comossila.com The specific substitution pattern of this molecule could be leveraged to synthesize novel heterocyclic compounds or to serve as a scaffold for developing new therapeutic agents. researchgate.net

Materials Science : Substituted benzoic acids can act as catalysts or modulators in the synthesis of materials like Covalent Organic Frameworks (COFs). nih.gov This molecule could be investigated for its role in controlling the crystallization and morphology of such porous polymers.

Nanotechnology : The compound could be used to functionalize the surface of nanoparticles, such as silica-coated magnetic nanoparticles. rsc.org Such functionalization can introduce new catalytic activities or recognition sites, creating hybrid materials for applications in catalysis or sensing. rsc.org

Agrochemicals : The structural motifs present in 3-Chloro-5-fluoro-2-methylbenzoic acid are found in some pesticides and herbicides. Further derivatization and screening of this compound could lead to the discovery of new agrochemicals with improved efficacy or environmental profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-2-methylbenzoic acid, and how do substituents influence reaction efficiency?

- Methodology : Start with 2-methylbenzoic acid derivatives. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) at the 5-position, followed by chlorination at the 3-position using N-chlorosuccinimide (NCS) under radical initiation. The methyl group at the 2-position may sterically hinder reactions, requiring optimized temperatures (40–60°C) and polar aprotic solvents like DMF .

- Validation : Monitor reaction progress via TLC or HPLC. Compare yields with/without methyl groups to assess steric effects.

Q. How can researchers purify 3-chloro-5-fluoro-2-methylbenzoic acid, and what solvent systems are optimal?

- Purification : Recrystallization is preferred. Use ethanol/water mixtures (4:1 v/v) due to moderate solubility in ethanol (solubility data inferred from analogous benzoic acids in ). Filter hot solutions to remove impurities, then cool to 4°C for crystal formation .

- Contradiction Note : Some analogues (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid) require DMF for dissolution, but methyl-substituted derivatives may need adjusted ratios .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization :

- NMR : Expect aromatic protons as multiplets (δ 7.2–7.8 ppm for H-4 and H-6; downfield shifts for Cl/F substituents).

- HPLC : Use a C18 column with acetonitrile/0.1% formic acid gradient (retention time ~8–10 min) .

- Melting Point : Compare with literature values (e.g., 89–91°C for 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid; adjust for methyl group effects) .

Advanced Research Questions

Q. How does the methyl group at the 2-position influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The methyl group increases steric hindrance, reducing accessibility for Suzuki-Miyaura coupling at the 3-chloro position. Use bulky palladium catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C) to improve yields. Validate via kinetic studies comparing methyl vs. non-methyl analogues .

Q. What computational methods can predict the acid dissociation constant (pKa) of this compound?

- Modeling : Employ density functional theory (DFT) with solvation models (e.g., COSMO-RS) to calculate pKa. Compare results with experimental data from potentiometric titration in 50% ethanol/water. Expected pKa ~2.5–3.0 due to electron-withdrawing Cl/F groups .

Q. How to resolve contradictions in reported solubility or stability data?

- Experimental Design :

- Solubility : Perform shake-flask experiments in 8 solvents (e.g., DMSO, ethanol, hexane) at 25°C. Use UV-Vis spectroscopy for quantification.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., decarboxylation or dehalogenation) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage : Keep in amber glass vials at 2–8°C, separated from oxidizers (e.g., peroxides). Shelf life: ~12 months under inert gas (N₂) .

Applications in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.